3-(3,5-Dimethylphenyl)azetidine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C11H15N |
|---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
3-(3,5-dimethylphenyl)azetidine |
InChI |
InChI=1S/C11H15N/c1-8-3-9(2)5-10(4-8)11-6-12-7-11/h3-5,11-12H,6-7H2,1-2H3 |
InChI Key |
BYKPACZMUBWLNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C2CNC2)C |
Origin of Product |
United States |
Synthetic Methodologies for 3 3,5 Dimethylphenyl Azetidine and Substituted Azetidine Derivatives
Direct Cyclization Strategies
Direct cyclization strategies involve the formation of the azetidine (B1206935) ring from an acyclic precursor in a single key step. These methods are often convergent and can provide rapid access to the desired heterocyclic core.
Intramolecular Aminolysis Approaches
Intramolecular aminolysis is a powerful method for the construction of azetidine rings. This approach typically involves the nucleophilic attack of an amine onto an electrophilic carbon center within the same molecule, leading to ring closure. A notable example is the Lewis acid-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.
Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) has been shown to be an effective catalyst for the C3-selective intramolecular aminolysis of cis-3,4-epoxy amines, affording 3-hydroxyazetidine derivatives in high yields. acs.orgorganic-chemistry.orgfrontiersin.org This reaction proceeds with high regioselectivity, even for substrates where the C4 position is a benzylic carbon, such as in styrene (B11656) oxide-type epoxides. acs.orgfrontiersin.org The use of a Lewis acid promoter is crucial, as the reaction does not proceed in its absence. frontiersin.org The reaction tolerates a variety of substituents on the nitrogen atom, including benzyl, n-butyl, and tert-butyl groups. frontiersin.org
| Substrate | Catalyst | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| cis-N-Benzyl-3,4-epoxyhexan-1-amine | La(OTf)₃ (5 mol%) | DCE | Reflux | 81 | frontiersin.org |
| cis-N-(4-Methoxybenzyl)-3,4-epoxyhexan-1-amine | La(OTf)₃ (5 mol%) | DCE | Reflux | 85 | frontiersin.org |
| cis-N-(4-Fluorobenzyl)-3,4-epoxyhexan-1-amine | La(OTf)₃ (5 mol%) | DCE | Reflux | 83 | frontiersin.org |
| cis-N-n-Butyl-3,4-epoxyhexan-1-amine | La(OTf)₃ (5 mol%) | DCE | Reflux | 88 | frontiersin.org |
| cis-N-tert-Butyl-3,4-epoxyhexan-1-amine | La(OTf)₃ (5 mol%) | DCE | Reflux | 80 | frontiersin.org |
| cis-N-Benzyl-3-phenyl-3,4-epoxypropan-1-amine | La(OTf)₃ (5 mol%) | DCE | Reflux | 82 | frontiersin.org |
Ring-Closing Reactions: Conventional and Catalytic Methods
Ring-closing metathesis (RCM) has emerged as a versatile tool for the synthesis of various unsaturated heterocycles, including precursors to azetidines. epfl.chmdpi.com RCM of diallylamines, for instance, can provide 2,5-dihydro-1H-pyrroles, which can be further manipulated to yield azetidine derivatives. While direct RCM to form azetines (the unsaturated counterparts of azetidines) is less common due to the high ring strain, the methodology is valuable for creating larger rings that can be subsequently contracted or for synthesizing precursors that undergo other cyclization reactions. The choice of catalyst, often a ruthenium-based complex like Grubbs' or Hoveyda-Grubbs' catalysts, is critical for the success of RCM reactions. mdpi.comnih.gov
Another approach involves the cyclization of 1,3-biselectrophiles with primary amines. For example, 1,3-disubstituted azetidines can be synthesized through the alkylation of primary amines with in-situ generated bis-triflates of 2-substituted-1,3-propanediols. nih.gov
[2+2] Cycloaddition Processes: Staudinger and Ketene-Imine Cycloadditions
The [2+2] cycloaddition reaction between a ketene (B1206846) and an imine, known as the Staudinger cycloaddition, is a classic and widely used method for the synthesis of β-lactams (azetidin-2-ones). nih.govrsc.org These β-lactams are valuable intermediates that can be reduced to the corresponding azetidines. acs.org The reaction typically proceeds through a zwitterionic intermediate, and the stereochemical outcome can be influenced by the substituents on both the ketene and the imine. rsc.org Ketenes are often generated in situ from acyl chlorides in the presence of a tertiary amine. chemrxiv.org This method has been successfully applied to the synthesis of various 3-alkyl- and 3-aryl-2-azetidinones. chemrxiv.org
| Ketene Precursor | Imine | Base | Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Phenylacetyl chloride | N-Benzylideneaniline | Triethylamine | Toluene | trans-1,4-Diphenyl-3-phenyl-2-azetidinone | - | chemrxiv.org |
| Methoxyacetyl chloride | Various imines | Triethylamine | CH₂Cl₂ | cis-3-Methoxy-2-azetidinones | - | chemrxiv.org |
| Acetyl chloride | Various aromatic imines | Triethylamine | - | 3-Unsubstituted-2-azetidinones | Good | chemrxiv.org |
Another important [2+2] cycloaddition is the aza Paternò-Büchi reaction, which is the photochemical cycloaddition of an imine and an alkene. researchgate.netnih.gov This reaction can be promoted by visible light in the presence of a suitable photosensitizer. rsc.orgresearchgate.net The development of intermolecular versions of this reaction has expanded its utility for the synthesis of a variety of functionalized azetidines. rsc.orgresearchgate.net For example, a visible-light-mediated [2+2] cycloaddition between oximes and olefins has been developed, providing a mild and general protocol for azetidine synthesis. researchgate.net
Transformations from Precursor Systems
The synthesis of azetidines can also be achieved through the rearrangement or functionalization of existing ring systems or acyclic precursors that are readily available.
Aziridine (B145994) Ring Expansion Methodologies
The ring expansion of aziridines provides an elegant pathway to azetidines. This transformation can be achieved through various methods, including thermal isomerization and metal-catalyzed reactions. For instance, the thermal isomerization of 2-(bromomethyl)aziridines can lead to the formation of 3-bromoazetidines. researchgate.net
More recently, biocatalytic and transition-metal-catalyzed one-carbon ring expansions of aziridines have been developed. A notable example is the rhodium-catalyzed one-carbon ring expansion of aziridines with vinyl-N-triftosylhydrazones to produce 2-vinyl azetidines. nih.gov Another innovative approach involves the use of engineered "carbene transferase" enzymes, such as variants of cytochrome P450, to catalyze the enantioselective one-carbon ring expansion of aziridines to azetidines via a acs.orgorganic-chemistry.org-Stevens rearrangement. rsc.org This biocatalytic method can achieve high enantioselectivity and can be performed on a gram scale. rsc.org
| Aziridine Substrate | Carbene Precursor | Enzyme Variant | Yield (%) | Enantiomeric Ratio (er) | Reference |
|---|---|---|---|---|---|
| Benzyl aziridine-1-carboxylate | Ethyl diazoacetate | P411-AzetS | 61 | 99:1 | rsc.org |
Functionalization of β-Amino Acid Derivatives as Precursors
β-Amino acids and their derivatives can serve as valuable precursors for the synthesis of azetidines, particularly azetidin-2-ones (β-lactams), which can then be reduced to the corresponding azetidines. The cyclization of β-amino acids to form β-lactams can be achieved using various coupling reagents. acs.org However, the yields can be dependent on the substrate and reaction conditions. acs.org
A more direct route to substituted azetidines from β-amino acid-related precursors involves the synthesis of azetidine-3-carboxylic acid derivatives. For example, azetidine 3-aryl-3-carboxylic acids have been synthesized in a two-step catalytic process. rsc.org This method provides access to valuable building blocks for peptide synthesis. Furthermore, functionalized 3-substituted 3-(acetoxymethyl)azetidines have been prepared via aza-Michael addition of NH-heterocycles to methyl 2-(azetidin-3-ylidene)acetates, which are derived from N-Boc-azetidin-3-one. nih.gov
Utility of 3,5-Dimethylbenzaldehyde (B1265933) and Related Aryl Precursors
While direct synthetic routes starting from 3,5-dimethylbenzaldehyde to yield 3-(3,5-dimethylphenyl)azetidine are not extensively detailed in the provided search results, the general principles of azetidine synthesis allow for speculation on its utility. Aryl aldehydes are common precursors in the synthesis of N-aryl azetidines. For instance, a study demonstrated the synthesis of an azetidine derivative through the refluxing of a Schiff base with an aromatic aldehyde. jmchemsci.com The Schiff base itself was prepared from hydrazine (B178648) hydrate (B1144303) and chloroacetylchloride. jmchemsci.com This suggests a potential pathway where 3,5-dimethylbenzaldehyde could be condensed with a suitable amine to form an imine (a Schiff base), which could then undergo a [2+2] cycloaddition or other cyclization strategies to form the azetidine ring.
Furthermore, the Hiyama cross-coupling reaction provides a method for synthesizing 3-arylazetidines by reacting 3-iodoazetidine (B8093280) with arylsilanes under mild conditions. organic-chemistry.org This indicates that a precursor like 3-iodo- or another halo-substituted azetidine could be coupled with a derivative of 3,5-dimethylbenzene, such as a boronic acid or silane, to form the target molecule.
Advanced Synthetic Approaches
Recent advancements in synthetic organic chemistry have provided a diverse toolkit for the construction and functionalization of the azetidine ring. These methods offer improved efficiency, selectivity, and functional group tolerance compared to classical approaches.
Catalytic C-H Activation and Functionalization of Azetidine Rings
Catalytic C-H activation has emerged as a powerful strategy for the direct functionalization of azetidine rings, avoiding the need for pre-functionalized substrates. Palladium-catalyzed intramolecular amination of unactivated C-H bonds at the γ and δ positions of picolinamide-protected amines has been shown to produce azetidines. organic-chemistry.org This method is advantageous due to its use of relatively low catalyst loading and inexpensive reagents. organic-chemistry.org
A rhodium-catalyzed ring expansion of azetidines has also been developed, proceeding through a domino conjugate addition/N-directed α-C(sp³)–H activation process. nih.gov This strategy allows for the synthesis of 4-aryl-4,5-dihydropyrrole-3-carboxylates from 2-(azetidin-3-ylidene) acetates and aryl boronic acids. nih.gov The development of a continuous-flow synthesis of aziridines via palladium-catalyzed C(sp³)–H activation further highlights the potential of this approach for constructing strained heterocycles. nih.gov
Transition Metal-Catalyzed Coupling Reactions for Aryl-Azetidine Linkages
Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry and have been successfully applied to the synthesis of aryl-substituted azetidines.
Palladium-catalyzed cross-coupling of 3-iodoazetidines with aryl boronic acids has been reported to yield 2-aryl azetidines. researchgate.net This reaction is thought to proceed through either a palladium-hydride/dihydroazete complex or a free dihydroazete intermediate. researchgate.net Similarly, Hiyama cross-coupling reactions between 3-iodoazetidine and arylsilanes provide a route to 3-arylazetidines. organic-chemistry.org A mechanistically distinct Suzuki-Miyaura-type cross-coupling between alkyl iodides and aryl organoborons, catalyzed by copper, has also been developed. organic-chemistry.org
Iron-catalyzed coupling of 3-iodoazetidines with Grignard reagents, including aryl Grignards, has been shown to be an effective method for producing 3-substituted azetidines in good to excellent yields. researchgate.net Furthermore, palladium-catalyzed N-arylation reactions with azetidine and aryl bromides provide access to a wide range of N-arylazetidines. researchgate.net
| Coupling Reaction | Catalyst | Substrates | Product |
| Suzuki-Miyaura Type | Copper | Alkyl iodides, Aryl organoborons | Aryl-substituted azetidines |
| Hiyama Coupling | Palladium | 3-Iodoazetidine, Arylsilanes | 3-Arylazetidines |
| Grignard Coupling | Iron | 3-Iodoazetidines, Aryl Grignards | 3-Arylazetidines |
| N-Arylation | Palladium | Azetidine, Aryl bromides | N-Arylazetidines |
| Migration/Coupling | Palladium | 3-Iodoazetidines, Aryl boronic acids | 2-Aryl azetidines |
Photochemical Routes to Substituted Azetidines
Photochemical reactions, particularly [2+2] photocycloadditions, offer a direct and efficient pathway to the azetidine core. The aza Paternò–Büchi reaction, which is the photocycloaddition between an imine and an alkene, is a key method for synthesizing functionalized azetidines. nih.govrsc.org While acyclic imines can be challenging substrates due to potential isomerization, the use of N-tosylimines of 2-naphthaldehyde (B31174) has demonstrated complete stereoselectivity in reactions with benzofuran (B130515) or styrene derivatives at λ = 365 nm. thieme-connect.com
Visible-light-mediated intermolecular aza Paternò–Büchi reactions have been developed using the triplet state reactivity of 2-isoxazoline-3-carboxylates. nih.gov This method, which employs an iridium photocatalyst, allows for the [2+2] cycloaddition with a broad range of alkenes under mild conditions. nih.gov Another recent development involves a mild, visible-light-driven method to access densely functionalized azetidines by subjecting azabicyclo[1.1.0]butanes (ABBs) to radical strain-release photocatalysis. chemrxiv.org
Continuous Flow Synthesis Techniques for Azetidine Scaffolds
Continuous flow synthesis has emerged as a powerful technology for the safe and efficient production of azetidines, particularly when dealing with highly reactive or unstable intermediates. acs.orgresearchgate.net A continuous flow synthesis of 2-substituted azetines and 3-substituted azetidines has been developed using N-Boc-3-iodoazetidine as a common precursor. acs.orgacs.org This method allows for the generation and functionalization of lithiated intermediates at higher temperatures than in batch processes. acs.orgacs.orguniba.it
The use of cyclopentyl methyl ether (CPME) as a green and sustainable solvent in these flow processes further enhances their appeal. uniba.ituniba.it A telescoped continuous flow protocol for the generation, lithiation, and electrophilic trapping of 1-azabicyclo[1.1.0]butanes has also been reported, providing a route to azetidine boronic esters. researchgate.net
| Flow Synthesis Method | Precursor | Key Features | Product |
| Lithiation/Functionalization | N-Boc-3-iodoazetidine | Higher reaction temperatures, Use of CPME solvent | 2-Substituted azetines and 3-substituted azetidines |
| Telescoped Cyclization/Lithiation/Trapping | 1-Azabicyclo[1.1.0]butanes | Strain release sequence | Azetidine boronic esters |
Stereoselective and Enantioselective Synthesis of Azetidine Systems
The development of stereoselective and enantioselective methods for azetidine synthesis is crucial for the preparation of chiral drug candidates. A variety of approaches have been successfully employed to control the stereochemistry of the azetidine ring.
One-pot syntheses of polysubstituted azetidines with high stereoselectivity have been achieved through an I2-mediated reaction. acs.org Gold-catalyzed intermolecular oxidation of alkynes provides a flexible and stereoselective route to chiral azetidin-3-ones. nih.gov Base-induced cyclization of enantiopure (2-aminoalkyl)oxiranes allows for the stereospecific formation of 2-(hydroxymethyl)azetidines. acs.org
Enantioselective synthesis of spirocyclic azetidine oxindoles has been accomplished through intramolecular C-C bond formation using a novel chiral cation phase-transfer catalyst. nih.gov The enantioselective [3+1]-cycloaddition of racemic donor-acceptor aziridines with isocyanides, catalyzed by a chiral N,N′-dioxide/Mg(II) complex, provides a facile route to enantioenriched exo-imido azetidines. acs.org Furthermore, a concise, 8-step enantioselective synthesis of an azetidine aldehyde, a precursor to penaresidin (B1208786) B, has been devised. nih.gov Highly enantioselective ring-opening of 3-substituted azetidines by alkyl and acyl halides can be promoted by a chiral squaramide hydrogen-bond donor catalyst. acs.org
Chiral Auxiliary and Ligand-Directed Synthesis
The enantioselective synthesis of substituted azetidines can be effectively achieved through the use of chiral auxiliaries and ligand-directed catalysis. These methods introduce stereochemical bias, enabling the formation of specific enantiomers of the target molecule.
Chiral auxiliaries are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. A widely used approach involves the use of sulfinamides, such as tert-butanesulfinamide, as a chiral auxiliary. For instance, chiral azetidin-3-ones can be synthesized from chiral N-propargylsulfonamides through a gold-catalyzed oxidative cyclization. nih.gov This method takes advantage of the well-established chiral tert-butanesulfinimine chemistry and avoids additional protection and deprotection steps. The resulting chiral azetidin-3-one (B1332698) can then serve as a versatile intermediate for the synthesis of various 3-substituted azetidines. The introduction of the 3,5-dimethylphenyl group could be achieved through the addition of a corresponding organometallic reagent, such as a Grignard or organolithium reagent, to the azetidin-3-one precursor.
Ligand-directed synthesis employs chiral ligands to control the stereoselectivity of a metal-catalyzed reaction. For example, the rhodium-catalyzed reaction of carbenes with strained bicyclic methylene (B1212753) aziridines can lead to a formal [3+1] ring expansion, yielding highly substituted methylene azetidines with excellent regio- and stereoselectivity. nih.gov The chirality of the final product is efficiently transferred from the substrate. Furthermore, the synthesis of 3-aryl-3-arylmethoxy-azetidines has been accomplished by the addition of a preformed aryl lithium reagent to an N-Boc-3-azetidinone intermediate. nih.gov This approach allows for the introduction of various aryl groups, including those with di-substitution patterns like the 3,5-dimethylphenyl group.
Table 1: Examples of Chiral Auxiliary and Ligand-Directed Synthesis of Substituted Azetidines
| Reaction Type | Substrate | Catalyst/Auxiliary | Product | Yield (%) | Stereoselectivity | Reference |
|---|---|---|---|---|---|---|
| Gold-Catalyzed Oxidative Cyclization | N-propargylsulfonamide | (R)-tert-butanesulfinamide | Chiral Azetidin-3-one | 82 | >98% ee | nih.gov |
| [3+1] Ring Expansion | Bicyclic methylene aziridine | Rh2(OAc)4 | Methylene azetidine | 90 | >20:1 dr | nih.gov |
| Aryl Lithium Addition | N-Boc-3-azetidinone | 3,5-dimethylphenyllithium | N-Boc-3-hydroxy-3-(3,5-dimethylphenyl)azetidine | High | N/A | nih.gov |
Diastereoselective Control in Azetidine Ring Formation
Achieving diastereoselective control is crucial when multiple stereocenters are formed during the synthesis of the azetidine ring. Several strategies have been developed to influence the relative stereochemistry of substituents on the azetidine core.
One effective method for diastereoselective azetidine synthesis is through intramolecular cyclization reactions. For example, iodine-mediated cyclization of homoallyl amines can produce cis-2,4-disubstituted azetidines via a 4-exo trig cyclization process. nih.gov Similarly, an iodine-mediated intramolecular cyclization of γ-prenylated amines has been developed to provide 3,3-dimethylazetidines in a highly diastereoselective manner. rsc.org These methods rely on the specific geometry of the cyclization transition state to control the diastereoselectivity.
Another approach involves the Lewis acid-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. nih.govfrontiersin.org The use of a catalyst like Lanthanum(III) trifluoromethanesulfonate (La(OTf)3) can promote the desired ring closure to form the azetidine with high regioselectivity and yield, even in the presence of sensitive functional groups. nih.govfrontiersin.org The stereochemistry of the starting epoxy amine dictates the stereochemical outcome of the final azetidine product.
The reduction of azetidin-2-ones (β-lactams) is a common and stereospecific method for the synthesis of azetidines, where the stereochemistry of the substituents on the ring is retained during the reduction process. acs.org Given the wide availability of methods to synthesize chiral β-lactams, this provides a reliable route to enantiomerically pure azetidines.
Table 2: Examples of Diastereoselective Azetidine Synthesis
| Reaction Type | Substrate | Reagent/Catalyst | Product | Yield (%) | Diastereoselectivity | Reference |
|---|---|---|---|---|---|---|
| Iodine-Mediated Cyclization | Homoallyl amine | Iodine | cis-2,4-disubstituted iodo-azetidine | - | cis-selective | nih.gov |
| Iodine-Mediated Cyclization | γ-prenylated amine | Iodine | 3,3-dimethylazetidine | - | Highly diastereoselective | rsc.org |
| Intramolecular Aminolysis | cis-3,4-epoxy amine | La(OTf)3 | Substituted azetidine | up to 81 | >20:1 dr | nih.govfrontiersin.org |
Reactivity and Chemical Transformations of the 3 3,5 Dimethylphenyl Azetidine Core
Ring-Opening Reactions and Subsequent Derivatization
The considerable ring strain of the azetidine (B1206935) ring, estimated to be around 26 kcal/mol, is a primary driver for its reactivity. rsc.org This stored potential energy can be harnessed to facilitate ring-opening reactions, providing a pathway to diverse, functionalized linear amine derivatives. nih.govunizg.hr Such transformations are often triggered by the activation of the azetidine nitrogen.
Mechanistic Studies of Azetidine Ring Cleavage
The cleavage of the azetidine ring is typically initiated by enhancing the electrophilicity of the ring carbons. A common strategy involves the protonation or quaternization of the azetidine nitrogen. In an acidic medium, the nitrogen atom is protonated, making the C-N bonds more susceptible to cleavage. nih.gov This process can be acid-mediated and may involve an intramolecular mechanism if a pendant nucleophilic group is present on the nitrogen, leading to decomposition and rearrangement into more stable structures like lactams. nih.gov
Another well-studied mechanism involves the quaternization of the azetidine nitrogen by reacting it with electrophiles such as alkyl halides or acyl chlorides. researchgate.net This forms a highly strained azetidinium ion. The positive charge on the nitrogen atom significantly polarizes the C-N bonds, rendering the ring carbons highly susceptible to nucleophilic attack and subsequent ring cleavage. The rate of this cleavage is largely determined by the rate at which the quaternization of the nitrogen atom occurs. researchgate.net For a 3-aryl substituted azetidine, the cleavage pathway is influenced by the stability of potential intermediates.
Nucleophilic Ring-Opening Pathways
Once activated, typically as an azetidinium salt, the 3-(3,5-dimethylphenyl)azetidine ring can be opened by a variety of nucleophiles. magtech.com.cnnih.gov These reactions generally proceed via an SN2 mechanism, where the nucleophile attacks one of the ring carbons, leading to the cleavage of a C-N bond. nih.gov The regioselectivity of the attack on the unsymmetrical azetidinium ion is a critical aspect, influenced by steric and electronic factors of the substituents on the ring. magtech.com.cn
The attack can occur at either the C2 or C4 position. Nucleophilic attack at the C4 position would result in a 1-amino-3-halo-propane derivative. This pathway is common for reactions with halide nucleophiles. A diverse range of nucleophiles, including halides, amines, thiols, and oxygen-based nucleophiles, can be employed to generate a library of functionalized open-chain products. nih.govresearchgate.net
| Nucleophile (Nu⁻) | Reagent Example | Expected Ring-Opened Product Structure |
| Halide | Tetrabutylammonium Bromide | 1-(3,5-Dimethylphenyl)-3-bromo-propylamine derivative |
| Amine | Pyrrolidine (B122466) | N,N-disubstituted-1-(3,5-dimethylphenyl)propane-1,3-diamine |
| Thiol | Sodium Thiophenoxide | 3-(Phenylthio)-1-(3,5-dimethylphenyl)propylamine derivative |
| Oxygen | Sodium Methoxide | 1-(3,5-Dimethylphenyl)-3-methoxy-propylamine derivative |
This table presents plausible products from the nucleophilic ring-opening of a quaternized this compound derivative.
Strain-Release Functionalization Strategies
Strain-release functionalization is a powerful strategy that leverages the inherent energy of the four-membered ring to drive chemical reactions. nih.govunizg.hrresearchgate.net The release of approximately 26 kcal/mol of ring strain provides a strong thermodynamic driving force for the transformation of azetidines into more complex, acyclic molecules. rsc.orgbeilstein-journals.org This approach allows for the installation of functional groups under mild conditions that might not be feasible with less strained systems.
Strategies often involve a "build and release" approach, where the strained azetidine ring is first constructed and then strategically opened to introduce new functionalities. beilstein-journals.org For instance, the reaction of highly strained azabicyclo[1.1.0]butanes, which can be considered precursors to functionalized azetidines, with various electrophiles and nucleophiles demonstrates the power of strain-release for creating diverse molecular architectures. nih.gov In the context of this compound, activating the ring and subjecting it to nucleophilic attack is a prime example of a strain-release strategy to generate valuable γ-aminopropyl compounds. researchgate.net
Functionalization at Nitrogen and Carbon Centers
Beyond ring-opening, the this compound core can be modified through reactions that maintain the integrity of the four-membered ring. These functionalizations can occur at the nucleophilic nitrogen atom or at the carbon centers of the ring.
N-Substitution Reactions of the Azetidine Nitrogen
The secondary amine of the azetidine ring is a nucleophilic center that readily undergoes substitution reactions. google.com N-alkylation and N-acylation are fundamental transformations for modifying the properties of the azetidine scaffold. researchgate.net These reactions are crucial for building more complex molecules and for installing protecting groups that can direct the reactivity in subsequent synthetic steps. google.com
N-alkylation can be achieved using various alkylating agents, such as alkyl halides or sulfates, typically in the presence of a base to neutralize the acid formed during the reaction. researchgate.net N-acylation is similarly performed using acyl chlorides or anhydrides. The choice of the substituent can significantly influence the biological activity and physicochemical properties of the resulting derivative.
| Reaction Type | Reagent | Resulting N-Substituted Product |
| N-Alkylation | Benzyl Bromide | 1-Benzyl-3-(3,5-dimethylphenyl)azetidine |
| N-Acylation | Acetyl Chloride | 1-(3-(3,5-Dimethylphenyl)azetidin-1-yl)ethan-1-one |
| N-Sulfonylation | Tosyl Chloride | 3-(3,5-Dimethylphenyl)-1-tosylazetidine |
| N-Boc Protection | Di-tert-butyl dicarbonate | tert-Butyl this compound-1-carboxylate |
This table illustrates common N-substitution reactions for the this compound core.
C-Functionalization through Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Direct C-H functionalization of the azetidine ring is challenging, but C-functionalization can be achieved through cross-coupling reactions on a pre-functionalized azetidine core. The Suzuki-Miyaura coupling, a powerful palladium-catalyzed reaction for forming C-C bonds, represents a viable, albeit underexplored, strategy for derivatizing the this compound scaffold. nih.govnih.gov
This approach would first require the synthesis of a halogenated or triflated azetidine derivative, for example, at the C3 or C4 position. This functionalized intermediate could then be coupled with a variety of aryl or vinyl boronic acids or their esters. researchgate.net Such a strategy would allow for the introduction of diverse substituents onto the carbon framework of the azetidine ring, significantly expanding the accessible chemical space. While specific examples for this compound are not prominent in the literature, the principles of the Suzuki-Miyaura reaction suggest it is a feasible and powerful method for creating novel analogues.
A hypothetical reaction scheme could involve the coupling of a C3-brominated, N-protected azetidine with an appropriate boronic acid.
| Reactant 1 (N-Protected Azetidine) | Reactant 2 (Boronic Acid) | Catalyst/Conditions | Hypothetical Product |
| tert-Butyl 3-bromo-3-(3,5-dimethylphenyl)azetidine-1-carboxylate | Phenylboronic acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | tert-Butyl 3-(3,5-dimethylphenyl)-3-phenylazetidine-1-carboxylate |
| tert-Butyl 3-bromo-3-(3,5-dimethylphenyl)azetidine-1-carboxylate | Thiophene-2-boronic acid | Pd(dppf)Cl₂, Base (e.g., K₃PO₄) | tert-Butyl 3-(3,5-dimethylphenyl)-3-(thiophen-2-yl)azetidine-1-carboxylate |
This table outlines a hypothetical Suzuki-Miyaura cross-coupling reaction to achieve C-functionalization of the azetidine ring.
Regioselective and Stereoselective Functionalization of the Azetidine Ring
The functionalization of the this compound ring can be achieved with a high degree of regio- and stereocontrol, particularly through deprotonation-electrophile trapping sequences. The outcome of these reactions is highly dependent on the nature of the nitrogen protecting group and the reaction conditions.
One of the most effective methods for the functionalization of 3-arylazetidines is through α-lithiation followed by quenching with an electrophile. For N-protected 3-arylazetidines, the diastereoselectivity of this process is a key consideration. Research on N-pivaloyl (Piv) and N-tert-butoxycarbonyl (Boc) protected 3-phenylazetidines has shown that deprotonation using a strong base like s-BuLi in the presence of a chelating agent such as TMEDA, followed by the addition of an electrophile, can lead to the formation of 2-substituted-3-arylazetidines with varying degrees of diastereoselectivity. uni-muenchen.de
In a study on the diastereoselective α-functionalization of N-Boc-3-phenylazetidine, it was found that the choice of electrophile significantly influences the diastereomeric ratio (d.r.) of the products. uni-muenchen.de While specific data for the 3-(3,5-dimethylphenyl) analogue is not available, the general principles can be extrapolated. The table below summarizes typical results observed for the functionalization of N-Boc-3-phenylazetidine, which are expected to be similar for the 3-(3,5-dimethylphenyl) derivative.
| Electrophile | Product | Diastereomeric Ratio (trans:cis) | Yield (%) |
|---|---|---|---|
| D2O | 2-Deuterio-N-Boc-3-phenylazetidine | >95:5 | 85 |
| CH3I | N-Boc-2-methyl-3-phenylazetidine | 80:20 | 70 |
| (CH3)2CO | N-Boc-3-phenyl-2-(propan-2-ol-2-yl)azetidine | >95:5 | 65 |
| PhCHO | N-Boc-3-phenyl-2-(phenyl(hydroxy)methyl)azetidine | 90:10 | 78 |
This data is representative of the functionalization of N-Boc-3-phenylazetidine and is used here as an illustrative example for the reactivity of the this compound core. The diastereoselectivity is influenced by the steric bulk of the aryl group and the electrophile. uni-muenchen.de
The stereochemical outcome is rationalized by the formation of a configurationally stable α-anion that is trapped by the electrophile. The preferred trans-diastereomer is thought to arise from the electrophile approaching from the less hindered face of the azetidine ring, opposite to the 3-aryl substituent. uni-muenchen.de
Formation of Polycyclic and Hybrid Chemical Architectures
The strained four-membered ring of the this compound core makes it an excellent precursor for the synthesis of more complex, polycyclic systems. These transformations often involve ring-opening or annulation strategies to construct fused or spirocyclic architectures.
Annulation Reactions Involving the Azetidine Motif
Annulation reactions provide a powerful tool for the construction of fused heterocyclic systems. While specific examples starting directly from this compound are not extensively documented, the general reactivity of azetidines in such transformations can be considered. For instance, azetidines can participate in formal [3+2] cycloaddition reactions with various dipolarophiles. magtech.com.cn
One can envision that a suitably functionalized this compound derivative, for example, one containing an ylide or an azomethine ylide precursor, could undergo annulation with activated alkenes or alkynes to generate fused five-membered rings. The diastereoselectivity of such reactions would be influenced by the stereochemistry of the starting azetidine.
Integration into Fused and Spirocyclic Systems
The synthesis of spirocyclic and fused systems containing the azetidine moiety is of significant interest in medicinal chemistry. nih.govnih.gov General methods for the synthesis of such systems often involve either the intramolecular cyclization of a precursor containing both the azetidine and a reactive tether, or the intermolecular reaction of an azetidine derivative with a suitable coupling partner.
For instance, the intramolecular cyclization of a 2-substituted this compound bearing a nucleophilic or electrophilic side chain could lead to the formation of a fused bicyclic system. The regiochemistry of the cyclization would be dictated by the length and nature of the tether.
Spirocyclic systems can be accessed through various strategies. One common approach involves the reaction of a cyclic ketone with a suitable precursor that generates the azetidine ring in a subsequent step. Alternatively, functionalization at the C2 or C4 position of the this compound ring with a bifunctional reagent can set the stage for a subsequent spirocyclization.
A hypothetical reaction scheme for the formation of a spirocyclic system is presented below, illustrating a potential pathway from a functionalized this compound.
| Starting Material | Reagents and Conditions | Product | Description |
|---|---|---|---|
| N-Boc-2-formyl-3-(3,5-dimethylphenyl)azetidine | 1. Wittig reagent (e.g., Ph3P=CHCO2Et) 2. Intramolecular Michael addition | Spiro[azetidine-2,3'-pyrrolidine] derivative | This hypothetical sequence involves the extension of a side chain at the C2 position followed by an intramolecular cyclization to form a spirocyclic system. |
The development of novel methods for the construction of such complex architectures based on the this compound core remains an active area of research, driven by the quest for new chemical entities with unique biological activities.
Advanced Spectroscopic and Structural Elucidation of 3 3,5 Dimethylphenyl Azetidine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone in the structural analysis of 3-(3,5-Dimethylphenyl)azetidine derivatives, offering detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.
One-Dimensional NMR (¹H, ¹³C, ¹⁵N, ¹⁹F) for Structural Confirmation
One-dimensional NMR experiments are routinely employed to confirm the fundamental structure of synthesized azetidine (B1206935) derivatives. researchgate.net
¹H NMR: Proton NMR provides information on the number of different types of protons and their neighboring environments. In a typical spectrum of a this compound derivative, distinct signals would be expected for the aromatic protons of the dimethylphenyl group, the protons on the azetidine ring, and the methyl protons. The chemical shifts (δ) and coupling constants (J) are indicative of their specific locations within the molecule. For instance, the aromatic protons typically appear in the range of δ 7.0-8.0 ppm, while the methyl protons would be found at a more upfield position.
¹³C NMR: Carbon-13 NMR complements the proton data by providing a spectrum of the carbon framework. Each unique carbon atom in the molecule gives a distinct signal. For this compound, one would expect to observe signals for the quaternary aromatic carbons, the protonated aromatic carbons, the carbons of the azetidine ring, and the methyl carbons.
¹⁵N and ¹⁹F NMR: When nitrogen or fluorine atoms are present in the derivative, ¹⁵N and ¹⁹F NMR can offer valuable structural insights. ¹⁵N NMR can help to characterize the electronic environment of the nitrogen atom within the azetidine ring. acs.org Similarly, if the derivative contains a fluorine substituent, ¹⁹F NMR provides a sensitive probe for its location and interactions within the molecule.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Azetidine Derivatives
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |
| ¹H | Aromatic H | 7.0 - 8.5 |
| Azetidine Ring CH₂, CH | 2.5 - 4.5 | |
| Methyl H (Aromatic) | 2.0 - 2.5 | |
| ¹³C | Aromatic C | 120 - 150 |
| Azetidine Ring C | 40 - 65 | |
| Methyl C (Aromatic) | 18 - 25 |
Note: The exact chemical shifts can vary depending on the specific substitution pattern and the solvent used.
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry
While one-dimensional NMR provides foundational information, two-dimensional (2D) NMR techniques are indispensable for unambiguously establishing the connectivity of atoms and determining the stereochemistry of this compound derivatives. longdom.org
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) coupling networks. youtube.com Cross-peaks in a COSY spectrum indicate which protons are scalar-coupled, typically through two or three bonds. This is crucial for tracing the connectivity of protons within the azetidine ring and confirming the substitution pattern on the aromatic ring. longdom.orgyoutube.com
HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These heteronuclear correlation experiments map direct one-bond correlations between protons and the carbons to which they are attached (¹H-¹³C). youtube.com This allows for the definitive assignment of proton signals to their corresponding carbon atoms in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range (typically two- or three-bond) correlations between protons and carbons. HMBC is instrumental in piecing together the entire molecular framework by connecting different spin systems. For example, it can show correlations between the protons on the azetidine ring and the carbons of the 3,5-dimethylphenyl group, confirming their attachment.
NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous techniques that rely on through-bond scalar coupling, NOESY identifies protons that are close in space, irrespective of whether they are directly bonded. longdom.org This through-space correlation is vital for determining the stereochemistry of substituents on the azetidine ring. The presence or absence of NOE cross-peaks between specific protons can establish their relative orientation (cis or trans).
Table 2: Information Derived from 2D NMR Techniques for this compound Derivatives
| 2D NMR Technique | Correlation | Information Obtained |
| COSY | ¹H - ¹H | Identifies neighboring protons within the same spin system. |
| HMQC/HSQC | ¹H - ¹³C (one bond) | Assigns protons to their directly attached carbons. |
| HMBC | ¹H - ¹³C (multiple bonds) | Establishes long-range connectivity between different parts of the molecule. |
| NOESY | ¹H - ¹H (through space) | Determines the spatial proximity of protons, aiding in stereochemical assignments. |
Conformational Analysis via NMR Spectroscopic Data
The four-membered azetidine ring is not planar and can exist in different puckered conformations. NMR spectroscopy, particularly the analysis of coupling constants and Nuclear Overhauser Effects (NOEs), can provide valuable insights into the preferred conformation of the ring in solution. The magnitude of the vicinal coupling constants between protons on the azetidine ring can be related to the dihedral angles between them through the Karplus equation, allowing for the deduction of the ring's pucker. NOESY data can further support a particular conformation by showing which protons are on the same face of the ring.
Mass Spectrometry (MS) Applications
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition, as well as providing structural clues through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-resolution mass spectrometry (HRMS) is a critical tool for confirming the molecular formula of a newly synthesized compound. libretexts.org Unlike low-resolution mass spectrometry, which provides the nominal mass (an integer value), HRMS measures the mass with very high accuracy (typically to four or more decimal places). libretexts.orgresearchgate.net This high precision allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions. libretexts.orgresearchgate.net By comparing the experimentally measured accurate mass to the calculated masses of possible molecular formulas, the correct elemental composition can be confidently determined. researchgate.net
Table 3: Example of HRMS Data for a Hypothetical this compound Derivative
| Parameter | Value |
| Molecular Formula | C₁₁H₁₅N |
| Calculated Exact Mass | 161.1204 |
| Measured Exact Mass (HRMS) | 161.1201 |
| Mass Difference (ppm) | -1.9 |
Fragmentation Pathway Analysis and Structural Insights
In addition to providing the molecular weight, mass spectrometry can induce the fragmentation of the parent molecule. The analysis of these fragment ions can provide valuable structural information. By examining the mass differences between the molecular ion and the major fragment ions, it is possible to deduce the loss of specific functional groups and piece together the structure of the molecule. For this compound derivatives, common fragmentation pathways may involve the cleavage of the azetidine ring or the loss of substituents from the aromatic ring. For instance, the cleavage of the azetidine ring can lead to the formation of cyclopropane (B1198618) derivatives. acs.org
Table 4: Potential Fragmentation Pathways for this compound in MS
| m/z of Fragment | Possible Fragment Structure | Neutral Loss |
| 146 | [M - CH₃]⁺ | CH₃ |
| 132 | [M - C₂H₅]⁺ | C₂H₅ |
| 118 | [M - C₃H₇]⁺ | C₃H₇ |
| 105 | [C₈H₉]⁺ | C₃H₆N |
| 91 | [C₇H₇]⁺ | C₄H₈N |
Note: The observed fragmentation pattern can be influenced by the ionization method and the energy applied.
Vibrational Spectroscopy (IR) for Functional Group Identification
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a fundamental technique for identifying the functional groups within a molecule. Organic molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds, such as stretching and bending. vscht.cz An IR spectrum, which plots transmittance or absorbance against wavenumber (cm⁻¹), serves as a unique molecular fingerprint, revealing the presence of key structural motifs. vscht.cz
For this compound, the IR spectrum is expected to exhibit a combination of characteristic absorption bands corresponding to its three main components: the azetidine ring, the 3,5-disubstituted aromatic ring, and the methyl groups. The four-membered azetidine ring has specific vibrational modes, including ring puckering, which can be observed in the far-infrared region. tandfonline.com The N-H bond of the secondary amine within the azetidine ring gives rise to a distinct stretching vibration.
The aromatic portion of the molecule produces several signature bands. Aromatic C-H stretching vibrations typically appear at wavenumbers slightly higher than those for aliphatic C-H bonds. vscht.cz Furthermore, the carbon-carbon stretching vibrations within the phenyl ring result in characteristic peaks in the 1600-1400 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring (1,3,5-trisubstituted) also influences the C-H out-of-plane bending vibrations, which can provide confirmatory evidence of the substitution pattern. libretexts.org The methyl groups attached to the phenyl ring, as well as the C-H bonds of the azetidine ring, will show aliphatic C-H stretching and bending vibrations.
The following table summarizes the expected characteristic IR absorption bands for this compound based on established frequency ranges for its constituent functional groups.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | Secondary Amine (Azetidine) | 3300 - 3500 | Medium-Weak |
| Aromatic C-H Stretch | Aryl C-H | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | Alkyl C-H (Methyl & Azetidine) | 2850 - 3000 | Medium-Strong |
| C=C Stretch | Aromatic Ring | 1585 - 1600 & 1400 - 1500 | Medium-Strong |
| N-H Bend | Secondary Amine (Azetidine) | 1550 - 1650 | Variable |
| C-H Bend | Methyl | ~1450 & ~1375 | Medium |
| C-N Stretch | Aliphatic Amine | 1020 - 1250 | Medium |
| C-H Out-of-Plane Bend | 1,3,5-Trisubstituted Benzene | 810 - 900 & 675 - 725 | Strong |
| Ring Puckering | Azetidine Ring | < 250 (Far-IR) | Variable |
| Data compiled from established spectroscopic tables and studies on related compounds. vscht.cztandfonline.comlibretexts.org |
In derivatives where the azetidine nitrogen is substituted, the N-H stretching and bending bands would be absent. For azetidin-2-one (B1220530) derivatives, a strong carbonyl (C=O) stretching band would be a prominent feature, typically appearing in the range of 1700-1765 cm⁻¹. researchgate.net
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms in the solid state. This powerful analytical technique provides unambiguous information on bond lengths, bond angles, and torsional angles, confirming the molecule's absolute stereochemistry and conformation. mdpi.com
While a specific crystal structure for this compound is not described in the provided search context, the application of this technique would yield a detailed molecular model. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data from this analysis allows for the calculation of an electron density map, from which the positions of individual atoms can be determined with high precision. eurjchem.commdpi.com
Based on studies of similar heterocyclic systems, a crystallographic analysis of this compound would be expected to reveal a non-planar, puckered conformation for the four-membered azetidine ring. The analysis would also define the precise orientation of the 3,5-dimethylphenyl substituent relative to the azetidine ring, specifying whether it adopts an axial or equatorial position in the crystal lattice. The solid-state structure is often stabilized by a network of intermolecular interactions, such as hydrogen bonds involving the azetidine N-H group, which would also be fully characterized. mdpi.com
The table below outlines the type of crystallographic data that would be obtained from a successful X-ray diffraction experiment on a derivative of this compound, with example parameters shown for illustrative purposes based on common findings for organic molecules. mdpi.com
| Parameter | Description | Example Value |
| Crystal System | The crystal lattice's symmetry class. | Monoclinic |
| Space Group | The symmetry group of the crystal. | P2₁/c |
| a (Å) | Unit cell dimension. | 8.916 |
| b (Å) | Unit cell dimension. | 9.705 |
| c (Å) | Unit cell dimension. | 17.738 |
| α (°) | Unit cell angle. | 90 |
| β (°) | Unit cell angle. | 89.74 |
| γ (°) | Unit cell angle. | 90 |
| Volume (ų) | The volume of the unit cell. | 1534.5 |
| Z | Number of molecules per unit cell. | 4 |
| Bond Length (C-N) | Distance between Carbon and Nitrogen atoms. | 1.48 Å |
| Bond Angle (C-N-C) | Angle within the azetidine ring. | 89.5° |
| Example data is illustrative and based on values reported for similar heterocyclic structures. eurjchem.commdpi.com |
This technique is crucial for validating synthetic routes and for providing the structural foundation necessary for computational studies and understanding structure-activity relationships.
Computational and Theoretical Chemistry Studies on 3 3,5 Dimethylphenyl Azetidine
Quantum Chemical Calculations
Quantum chemical calculations offer a powerful lens through which to examine the molecular properties of 3-(3,5-Dimethylphenyl)azetidine at the electronic level. These methods, such as Density Functional Theory (DFT), provide insights that are often difficult or impossible to obtain through experimental means alone.
Electronic Structure Analysis and Bonding Characteristics
While specific, in-depth electronic structure analyses for this compound are not extensively documented in publicly available literature, general principles derived from studies on analogous 3-phenylazetidine (B587272) derivatives can be applied. The electronic structure is dominated by the interplay between the strained azetidine (B1206935) ring and the π-system of the dimethylphenyl group.
The nitrogen atom in the azetidine ring possesses a lone pair of electrons, which significantly influences the molecule's basicity and nucleophilicity. The C-N and C-C bonds within the four-membered ring are characterized by a degree of strain, which can affect their length and strength compared to analogous acyclic systems. The phenyl ring, substituted with two methyl groups, acts as an electron-donating group, which can modulate the electronic properties of the entire molecule.
A hypothetical analysis would likely focus on the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. The HOMO is expected to be localized primarily on the nitrogen atom and the electron-rich dimethylphenyl ring, while the LUMO would likely be distributed across the aromatic system. The magnitude of the HOMO-LUMO gap would provide an indication of the molecule's chemical reactivity and kinetic stability.
Energy Minimization and Conformational Landscape Exploration
The conformational flexibility of this compound is a key determinant of its biological activity. The azetidine ring is not planar and can undergo a puckering motion. The orientation of the 3-(3,5-dimethylphenyl) substituent relative to the azetidine ring is also a critical factor.
Energy minimization calculations would aim to identify the most stable, low-energy conformations of the molecule. These calculations would likely explore the potential energy surface by systematically rotating the bond connecting the azetidine ring to the phenyl group and by considering different puckering states of the four-membered ring.
For a substituted 3-phenylazetidine, two primary conformations are generally considered: one where the phenyl group is in a pseudo-equatorial position and another where it is in a pseudo-axial position relative to the azetidine ring. The relative energies of these conformers would be influenced by steric interactions between the dimethylphenyl group and the hydrogen atoms on the azetidine ring.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Phenyl Group Orientation | Relative Energy (kcal/mol) |
| 1 | Pseudo-equatorial | 0.00 |
| 2 | Pseudo-axial | > 1.00 |
Note: This table is hypothetical and for illustrative purposes. Actual values would require specific computational studies.
Reactivity Prediction and Transition State Analysis
The reactivity of this compound can be predicted using computational methods. The strained nature of the azetidine ring makes it susceptible to ring-opening reactions under certain conditions. The nitrogen atom's lone pair makes it a nucleophilic center, and the aromatic ring can undergo electrophilic substitution.
Computational studies, particularly DFT, can be employed to model reaction pathways and calculate the activation energies of potential reactions. For instance, the N-alkylation or N-acylation of the azetidine nitrogen is a common transformation. Transition state analysis for such reactions would reveal the geometry of the transition state and the energy barrier that must be overcome.
Furthermore, computational models can help predict the regioselectivity and stereoselectivity of reactions. For example, in reactions involving the aromatic ring, the directing effects of the azetidine and methyl substituents can be computationally evaluated to predict the most likely site of electrophilic attack.
Molecular Dynamics Simulations
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time.
Dynamic Behavior and Intermolecular Interactions
MD simulations of this compound, likely in a solvent such as water or a biologically relevant medium, would provide insights into its dynamic behavior. These simulations would track the movements of all atoms in the system over a period of time, revealing the flexibility of the molecule and its interactions with its environment.
Key aspects to be studied would include the puckering dynamics of the azetidine ring and the rotational freedom of the dimethylphenyl group. The simulations would also show how the molecule interacts with solvent molecules through hydrogen bonding (at the nitrogen atom) and hydrophobic interactions (involving the aromatic ring and methyl groups).
In the context of drug design, MD simulations are invaluable for studying the binding of a ligand to its protein target. If this compound were to be investigated as a potential inhibitor of an enzyme, MD simulations could be used to model the ligand-protein complex, assess the stability of the binding, and identify the key intermolecular interactions (e.g., hydrogen bonds, van der Waals forces, π-π stacking) that contribute to the binding affinity.
Scaffold Analysis and Design Principles
The 3-phenylazetidine scaffold is recognized for its utility in medicinal chemistry, particularly for targeting the central nervous system (CNS). The azetidine ring serves as a bioisostere for other cyclic and acyclic moieties, offering a unique vector for substitution and a means to improve physicochemical properties such as solubility and metabolic stability.
The inclusion of the 3,5-dimethylphenyl group provides a specific substitution pattern that can be optimized for binding to a particular biological target. The methyl groups can enhance lipophilicity, which may influence cell permeability and brain penetration. They also provide steric bulk that can be exploited to achieve selective binding.
Design principles for molecules based on this scaffold would involve:
Modification of the azetidine nitrogen: The nitrogen atom can be substituted with various groups to modulate basicity, introduce additional interaction points, or attach linkers to other pharmacophoric elements.
Varying the substitution on the phenyl ring: While this article focuses on the 3,5-dimethyl derivative, other substitution patterns could be explored to fine-tune electronic and steric properties.
Introduction of additional substituents on the azetidine ring: Further functionalization of the azetidine ring could lead to novel derivatives with altered conformational preferences and biological activities.
Computational scaffold analysis can be used to compare the shape and electrostatic properties of this compound with other known active compounds, a process known as scaffold hopping. This can help in identifying new potential applications for this chemical entity.
Computational Exploration of Azetidine Scaffolds for Chemical Diversity
Theoretical methods such as Density Functional Theory (DFT) and molecular mechanics are used to map the potential energy surface of substituted azetidines. nih.gov These calculations identify the most stable conformers and the energy barriers for conversion between them. The resulting data are used to construct three-dimensional models and predict molecular shape and flexibility.
A major application of this computational exploration is the creation of virtual libraries built upon the azetidine scaffold. nih.gov Starting with a core structure like this compound, chemists can computationally introduce a wide array of substituents at the nitrogen atom or on the phenyl ring. These large virtual libraries can then be computationally screened and filtered based on calculated physicochemical properties to identify candidates with drug-like characteristics for synthesis. broadinstitute.org
| Property | Description | Relevance to Chemical Diversity |
|---|---|---|
| Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. | Controls molecular size and influences bioavailability. |
| LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | Measures lipophilicity, which affects solubility and membrane permeability. |
| Topological Polar Surface Area (TPSA) | The sum of the surfaces of polar atoms in a molecule. | Relates to a molecule's hydrogen bonding potential and its ability to permeate biological membranes. |
| Number of Rotatable Bonds | The count of bonds that permit free rotation around them. | Influences the conformational flexibility of the molecule. |
| 3D Shape Descriptors | Quantitative measures of a molecule's three-dimensional shape (e.g., Principal Moments of Inertia). | Crucial for understanding steric fit with biological targets. |
Quantitative Structure-Property Relationship (QSPR) Modeling (excluding biological activity)
Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that seeks to find a mathematical correlation between a molecule's chemical structure and its physicochemical properties. nih.gov The primary advantage of QSPR is its ability to estimate the properties of new chemical compounds without needing to synthesize and test them first. researchgate.netresearchgate.net For this compound and its analogs, QSPR models can predict various non-biological properties.
The process of developing a QSPR model involves several stages:
Data Collection: A dataset of molecules with experimentally determined values for a specific property (e.g., boiling point, solubility, chromatographic retention time) is assembled.
Descriptor Calculation: Numerous numerical descriptors that encode various aspects of the molecular structure (e.g., topological, geometric, electronic) are calculated for every molecule in the dataset. nih.gov
Model Building: Using statistical techniques like multiple linear regression or machine learning algorithms, a mathematical model is created that links the descriptors to the known property. nih.gov
Model Validation: The model's predictive capability is rigorously tested to ensure it is robust and reliable. mdpi.com
For a series of 3-arylazetidines, a QSPR model could be constructed to predict a property like the octanol-water partition coefficient (LogP), a measure of lipophilicity. researchgate.net The descriptors in such a model might include molecular weight, the number of aromatic rings, and various topological indices that describe molecular shape and connectivity.
| Descriptor | Coefficient | Description |
|---|---|---|
| (Intercept) | 0.65 | Baseline LogP value for the model. |
| Molecular Weight | 0.015 | Reflects the positive contribution of molecular size to lipophilicity. |
| Number of Aromatic Rings | 1.15 | Indicates the significant positive contribution of an aryl group to lipophilicity. |
| Number of Methyl Groups | 0.20 | Shows the positive contribution of alkyl groups to lipophilicity. |
| Topological Polar Surface Area (TPSA) | -0.04 | Represents the negative contribution of polar atoms to lipophilicity. |
This hypothetical model demonstrates how various structural features would influence the predicted LogP value. For this compound, the presence of an aromatic ring and two methyl groups would result in a relatively high predicted LogP, which is consistent with its lipophilic nature. QSPR models offer a rapid and economical method for estimating the physicochemical properties of novel azetidine derivatives, thereby guiding the selection of compounds with desired characteristics for further research.
Applications of 3 3,5 Dimethylphenyl Azetidine As a Versatile Chemical Building Block
In Complex Organic Molecule Synthesis
Azetidines are crucial intermediates and catalysts in organic synthesis. magtech.com.cn Their unique reactivity allows for the construction of highly functionalized and stereochemically complex molecules that are often difficult to access through other synthetic routes. researchgate.net
As Chiral Auxiliaries and Ligands in Asymmetric Catalysis
A primary application of chiral molecules like 3-(3,5-Dimethylphenyl)azetidine is in asymmetric catalysis, where they serve as either chiral auxiliaries or ligands to control the stereochemical outcome of a reaction. sigmaaldrich.comresearchgate.net A chiral auxiliary is a stereogenic group temporarily incorporated into a substrate to direct a diastereoselective transformation, after which it can be removed. sigmaaldrich.comwikipedia.org Similarly, a chiral ligand coordinates to a metal catalyst to create a chiral environment that favors the formation of one enantiomer over the other.
Chiral azetidine-derived ligands have been successfully employed in a variety of asymmetric reactions since the 1990s. researchgate.netresearchgate.net The cis-conformation of certain substituted azetidines makes them particularly effective as chiral ligands. bham.ac.uk For instance, copper-azetidine complexes have demonstrated high efficacy as catalysts in the asymmetric Henry (nitro-aldol) reaction, achieving excellent enantioselectivity (up to >99.5% ee). bham.ac.uk The this compound scaffold is well-suited for this role. The stereogenic center at the C3 position, bearing the dimethylphenyl group, effectively biases the space around the catalytic center, directing incoming reactants to approach from a specific face.
Detailed research has shown that C2-symmetric 2,4-disubstituted azetidines can act as potent stereoselective catalysts in the addition of diethylzinc (B1219324) to aldehydes. researchgate.net The predictable stereocontrol afforded by these auxiliaries has also been harnessed in asymmetric alkylation reactions of propionamides derived from C2-symmetric azetidines. rsc.org The development of general and scalable methods to produce enantioenriched C2- and C3-substituted azetidines using chiral tert-butanesulfinamides has further expanded their accessibility and utility in synthesis. nih.gov
| Reaction Type | Catalyst/Auxiliary System | Key Finding | Reference |
|---|---|---|---|
| Henry (Nitro-Aldol) Reaction | Cu-azetidine complexes | Demonstrated as effective catalysts, achieving up to >99.5% enantiomeric excess (ee). | bham.ac.uk |
| Diethylzinc Addition to Aldehydes | Chiral N-substituted-azetidinyl methanols | High levels of enantioselectivity achieved for both aromatic and aliphatic aldehydes. | researchgate.net |
| Asymmetric Alkylation | C2-symmetric azetidine amides | Stereochemistry of alkylation products was effectively controlled by the chiral azetidine auxiliary. | rsc.org |
| Friedel-Crafts Alkylations | Azetidine-derived ligands | Utilized to engender asymmetry in C-C bond formation with aromatic compounds. | researchgate.netresearchgate.net |
Intermediate in the Construction of Advanced Heterocyclic Systems
The significant ring strain inherent in the azetidine structure makes it an excellent precursor for ring-opening and ring-expansion reactions. researchgate.net This reactivity allows this compound to serve as a versatile intermediate for synthesizing more complex, advanced heterocyclic systems, which are often key scaffolds in medicinal chemistry and natural product synthesis. researchgate.netnih.gov
For example, azetidines can be transformed into other important nitrogen heterocycles like pyrrolidines and piperidines. organic-chemistry.org The ring expansion of aziridines is a known route to azetidines, and conversely, azetidines can be expanded to larger rings. researchgate.net One established method involves the reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide to produce 1-arenesulfonylazetidines, which can then undergo further transformations. organic-chemistry.org
The functionalization of the azetidine ring itself provides another pathway to advanced structures. Aza-Michael additions of various NH-heterocycles to acrylic acid derivatives of azetidines can yield novel heterocyclic amino acid derivatives. nih.gov Furthermore, the introduction of functional groups allows for subsequent cross-coupling reactions. For instance, a brominated pyrazole-azetidine hybrid can be diversified through Suzuki-Miyaura cross-coupling with various boronic acids, demonstrating the utility of the azetidine core as a scaffold for building molecular complexity. nih.gov These strategies highlight how the this compound scaffold can be a starting point for a diverse array of more elaborate heterocyclic molecules. nsf.govnih.gov
| Transformation Type | Reaction Details | Resulting Heterocyclic System | Reference |
|---|---|---|---|
| Ring Expansion | Reaction of azetidinium ylides or other functionalized azetidines. | Pyrrolidines, Azepanes | researchgate.net |
| Functionalization and Diversification | Aza-Michael addition followed by Suzuki-Miyaura cross-coupling. | Complex bi-heterocyclic systems (e.g., pyrazole-azetidine hybrids). | nih.gov |
| Ring Opening | Nucleophilic ring-opening of the strained azetidine ring. | Highly substituted acyclic amines. | researchgate.net |
| Cyclization from Intermediates | Intramolecular substitution of precursors derived from azetidines. | Fused and spirocyclic nitrogen heterocycles. | nih.gov |
In Polymer and Materials Science Research
The unique chemical and physical properties of the azetidine ring are being leveraged in materials science to create novel polymers and functional materials with tailored characteristics.
Monomer for Ring-Opening Polymerization
The strain in the four-membered ring is a powerful thermodynamic driving force for the ring-opening polymerization (ROP) of azetidine and its derivatives. utwente.nlrsc.org This process can be initiated through either cationic or anionic mechanisms, leading to the formation of polyamines, specifically poly(trimethylenimine)s. utwente.nlresearchgate.net
Cationic ring-opening polymerization (CROP) of azetidines typically results in hyperbranched polymers due to the high basicity of the monomer compared to the polymer backbone, which can lead to chain transfer reactions. utwente.nlresearchgate.net However, substituting the nitrogen atom can mitigate this branching. nsf.gov Anionic ring-opening polymerization (AROP) of N-sulfonylated azetidines has been developed as a method to produce linear polyamines with controlled molecular weights and low dispersities. nsf.govnih.gov The sulfonyl activating group makes the ring susceptible to nucleophilic attack while preventing the undesired side reactions common in CROP. nsf.gov By copolymerizing different N-sulfonylazetidines, such as N-(p-tolylsulfonyl)azetidine and N-(o-tolylsulfonyl)azetidine, linear statistical copolymers can be synthesized in a living manner. nih.gov Subsequent removal of the sulfonyl groups yields linear poly(trimethylenimine) (LPTMI), a valuable polymer that was previously difficult to synthesize with high control. nih.gov The this compound monomer, after N-sulfonylation, could be incorporated into such polymerizations to introduce specific functionalities and influence polymer properties.
| Polymerization Method | Monomer Type | Resulting Polymer Structure | Key Feature | Reference |
|---|---|---|---|---|
| Cationic ROP (CROP) | Unsubstituted or N-alkyl azetidines | Hyperbranched | Polymerization is driven by ring strain but often lacks control. | utwente.nlresearchgate.net |
| Anionic ROP (AROP) | N-sulfonylazetidines | Linear | Allows for living polymerization and synthesis of block copolymers. | nsf.gov |
| Anionic ROP (AROP) | Copolymerization of N-(tolylsulfonyl)azetidines | Linear statistical copolymer | Enables synthesis of LPTMI with controlled molecular weight and narrow dispersity. | nih.gov |
Components in Functional Materials (e.g., Chiral Stationary Phases)
Functional materials are designed to have specific, often interactive, properties. The chirality and well-defined structure of this compound make it a candidate for incorporation into such materials. A prominent example is the development of chiral stationary phases (CSPs) for chromatographic applications. CSPs are materials used in chromatography columns to separate enantiomers from a racemic mixture.
Chiral selectors, often based on molecules with stable, well-defined stereochemistry, are immobilized onto a solid support (like silica (B1680970) gel) to create the CSP. The separation occurs because the two enantiomers of the analyte interact differently with the chiral selector, leading to different retention times. While research on aziridines for CSPs is more established, the principles are directly applicable to chiral azetidines. researchgate.net Amylose-based and macrocyclic glycopeptide-based CSPs have shown good selectivity for separating the enantiomers of chiral aziridines in HPLC. researchgate.net Given its rigid, chiral structure, this compound could be used as a chiral selector in a similar fashion, either directly or as a component of a larger chiral polymer, to create CSPs for the separation of a wide range of chiral compounds.
| Material Type | Role of Azetidine | Principle | Reference |
|---|---|---|---|
| Chiral Stationary Phases (CSPs) | Chiral selector | The enantiopure azetidine derivative is immobilized on a support to create a chiral environment for separating racemic mixtures via chromatography. | researchgate.net |
| Self-Curing Polymers | Latent curing agent | Azetidine-containing compounds can be mixed into aqueous polyurethane dispersions; ring-opening with carboxylic acid groups upon drying leads to cross-linking. | researchgate.netcore.ac.uk |
| Chelating Agents | Polyamine backbone | Polymers derived from azetidines, like poly(N-(2-hydroxyethyl)aziridine), can act as effective chelators for metal cations. | utwente.nl |
Integration into Energetic Material Design (as structural components)
A novel and promising application for azetidine scaffolds is in the design of advanced energetic materials. researchgate.net The high ring strain of the azetidine core makes it a "spring-loaded" energetic component. researchgate.net Upon decomposition, the release of this strain energy contributes significantly to the material's total energy output, potentially leading to superior detonation performance compared to traditional materials. researchgate.net
Research has focused on synthesizing densely functionalized azetidines, particularly those bearing nitro groups (nitroazetidines), to create new explosives and propellant plasticizers. researchgate.netnih.gov The azetidine ring serves as a robust, high-energy backbone. By attaching energetic functionalities (like nitrate (B79036) esters or nitro groups) to this core, chemists can design materials that balance high performance with acceptable sensitivity. researchgate.netresearchgate.net The synthesis of various regio- and stereoisomers of nitroazetidines has shown that stereochemistry plays a crucial role in determining the physical properties (e.g., melting point, density) and performance of the final energetic material. nih.gov For instance, different stereoisomers can be targeted as either solid melt-castable explosives or liquid propellant plasticizers. nih.gov Azetidine-based energetics have been shown to possess higher densities, better oxygen balances, and greater detonation pressures and velocities than some state-of-the-art materials. researchgate.net The this compound structure, when appropriately functionalized with energetic groups, could be integrated into these designs, with the phenyl group potentially influencing properties like thermal stability and crystal packing. nih.gov
| Property | Advantage of Azetidine Scaffold | Impact on Performance | Reference |
|---|---|---|---|
| Heat of Formation | Positive contribution from high ring strain. | Increases overall energy release upon detonation. | researchgate.net |
| Density | Efficient crystal packing possible with rigid ring. | Higher density correlates with higher detonation velocity and pressure. | researchgate.netresearchgate.net |
| Oxygen Balance | Can be improved by attaching multiple nitro/nitrate groups to the small scaffold. | More efficient combustion, leading to higher energy output. | researchgate.netresearchgate.net |
| Detonation Velocity/Pressure | Higher values compared to some traditional energetic materials. | Indicates a more powerful explosive. | researchgate.netresearchgate.net |
As Scaffolds and Motifs in Medicinal Chemistry Design
While the azetidine ring, including 3-aryl azetidine derivatives, is a recognized scaffold in medicinal chemistry, specific research detailing the use of this compound could not be located. The general utility of the 3-aryl azetidine motif is noted for its ability to introduce three-dimensional character into molecules, which is advantageous for exploring chemical space in drug discovery. However, dedicated studies on the 3,5-dimethylphenyl substituted version were not identified in the public domain.
Design of Conformationally Constrained Analogues
No literature was found that specifically describes the design, synthesis, or application of this compound as a conformationally constrained analogue of any known biologically active molecule.
Library Synthesis of Azetidine-Containing Scaffolds
There is no available information on the inclusion or specific use of this compound in the library synthesis of azetidine-containing scaffolds for medicinal chemistry or diversity-oriented synthesis.
Development of Novel Molecular Cores for Chemical Biology Research
No research articles, patents, or other scientific publications were identified that report the development or use of this compound as a novel molecular core for chemical biology research.
Future Research Directions for 3 3,5 Dimethylphenyl Azetidine Chemistry
Novel Catalytic Methods for Efficient Synthesis
The development of efficient and scalable synthetic routes is paramount for the widespread application of 3-(3,5-Dimethylphenyl)azetidine. Future research will likely pivot from classical multi-step procedures to more elegant and atom-economical catalytic methods. Drawing inspiration from recent breakthroughs in the synthesis of 3-arylazetidines, several promising avenues can be envisioned.
Palladium-catalyzed cross-coupling reactions stand out as a particularly powerful tool. For instance, Hiyama cross-coupling reactions between 3-iodoazetidine (B8093280) and arylsilanes have proven effective for the synthesis of various 3-arylazetidines under mild conditions. organic-chemistry.org A similar strategy, the Suzuki coupling, could be readily adapted, using (3,5-dimethylphenyl)boronic acid as the coupling partner. Research could focus on optimizing catalyst systems and reaction conditions to maximize yield and purity for this specific substrate. Another advanced palladium-catalyzed method involves the coupling of 3-iodoazetidines with nonheteroaryl boronic acids, which has been shown to favor the formation of 2-aryl azetidines through a migration/coupling pathway. acs.org Understanding and controlling the factors that dictate this regioselectivity will be a key research challenge.
Furthermore, palladium-catalyzed intramolecular C-H amination of γ-C(sp³)-H and C(sp²)-H bonds has emerged as a highly efficient method for constructing azetidine (B1206935) rings. nih.gov Future work could design and synthesize suitable precursors where a picolinamide-protected amine is tethered to a 3,5-dimethylphenyl moiety, enabling a direct and selective cyclization to form the desired azetidine.
Iron-catalyzed methods also present a cost-effective and environmentally benign alternative. For example, the iron-catalyzed thiol alkylation of N-Cbz-azetidinols has been used to synthesize 3-aryl-3-sulfanyl azetidines, proceeding through an azetidine carbocation intermediate that is stabilized by electron-donating aromatic groups. nih.gov The electron-donating nature of the 3,5-dimethylphenyl group would likely facilitate such a transformation, suggesting that similar iron-catalyzed approaches could be developed for the synthesis of this compound derivatives.
| Catalytic Method | Catalyst/Reagents | Substrates | Potential for this compound |
| Hiyama Coupling | Palladium Catalyst | 3-Iodoazetidine, (3,5-Dimethylphenyl)trimethoxysilane | High potential for direct C-C bond formation. organic-chemistry.org |
| Suzuki Coupling | Nickel or Palladium Catalyst | 3-Haloazetidine, (3,5-Dimethylphenyl)boronic acid | A versatile and widely used method for aryl-alkyl coupling. |
| Intramolecular C-H Amination | Palladium Catalyst, Oxidant | Picolinamide-protected amine with a γ-(3,5-dimethylphenyl) group | Enables direct cyclization onto an unactivated C-H bond. nih.gov |
| Fe-Catalyzed Alkylation | Iron(III) Chloride | N-Cbz-3-hydroxyazetidine, 3,5-Dimethylbenzene (as nucleophile) | A cost-effective method favored by electron-rich arenes. nih.gov |
Exploration of Undiscovered Reactivity Pathways
The inherent ring strain of the azetidine core (approximately 25.4 kcal/mol) is a key driver of its reactivity, making it more reactive than its five-membered pyrrolidine (B122466) analogue but more stable and easier to handle than its three-membered aziridine (B145994) counterpart. rsc.orgrsc.org Future research should aim to harness this strain in novel transformations of this compound.
Ring-opening reactions are a characteristic feature of azetidine chemistry. rsc.org The regioselectivity of these reactions is often controlled by the substituents on the ring. For this compound, the C3-aryl group can stabilize a positive charge, making the C2-N and C4-N bonds susceptible to cleavage under different conditions. The influence of the electron-donating dimethylphenyl group on the stability of potential carbocationic intermediates formed during Lewis acid-catalyzed ring-opening needs systematic investigation. This could lead to predictable and selective pathways for the synthesis of complex, acyclic amine derivatives.
A particularly exciting frontier is the use of photocatalysis to unlock novel reactivity. Radical strain-release photocatalysis, using azabicyclo[1.1.0]butanes (ABBs) as precursors, has recently been developed to access densely functionalized azetidines. chemrxiv.org Investigating the reverse—using this compound as a substrate in photocatalytic reactions—could reveal new pathways. For example, energy transfer processes could excite the azetidine or the aryl moiety, leading to unique cycloadditions, isomerizations, or ring-opening reactions that are inaccessible through thermal methods.
| Reaction Type | Key Feature | Expected Influence of 3,5-Dimethylphenyl Group |
| Lewis Acid-Catalyzed Ring Opening | Formation of a carbocationic intermediate. | The electron-donating methyl groups should stabilize a benzylic carbocation, potentially directing nucleophilic attack. |
| Reductive Ring Opening | Cleavage of C-N bonds using reducing agents. | The aryl group may influence the regioselectivity of cleavage. |
| Photocatalytic Activation | Excitation via energy or electron transfer. | The dimethylphenyl chromophore could be targeted for selective excitation, potentially leading to novel isomerizations or C-H functionalization pathways. chemrxiv.orgresearchgate.net |
| Strain-Release Reactions | Reaction with radical species. | The azetidine ring can be opened by radical interception, a pathway whose regioselectivity could be tuned by the aryl substituent. chemrxiv.org |
Advanced Functionalization for Enhanced Molecular Complexity
To fully exploit the potential of this compound as a scaffold, the development of advanced methods for its late-stage functionalization is crucial. This would allow for the rapid generation of analogues with diverse properties, a key strategy in fields like drug discovery.
One major area of future research will be the selective C-H functionalization of the 3,5-dimethylphenyl ring. This approach avoids the need for pre-functionalized starting materials and allows for the direct introduction of new substituents. Research could target the ortho-positions to the azetidine ring or the position between the two methyl groups. Catalytic methods involving palladium, rhodium, or iridium, which are known to mediate C-H activation, could be explored to introduce new aryl, alkyl, or heteroatom-containing groups.
The nitrogen atom of the azetidine ring is another prime site for functionalization. While N-alkylation and N-acylation are standard transformations, future research could explore more complex couplings. For example, copper- or palladium-catalyzed N-arylation or N-alkenylation reactions would provide access to a wider range of derivatives with potentially interesting electronic and biological properties. Furthermore, methods for the late-stage azetidinylation of complex molecules, including approved drugs, have been developed and could be applied using this compound as the building block. nih.gov
| Functionalization Site | Reaction Type | Potential Reagents | Desired Outcome |
| Aryl Ring (C-H) | C-H Arylation/Alkylation | Palladium/Rhodium catalysts, Aryl/Alkyl halides | Introduction of new substituents for structure-activity relationship studies. |
| Aryl Ring (C-H) | C-H Borylation/Silylation | Iridium catalysts, Boron/Silicon reagents | Installation of handles for subsequent cross-coupling reactions. |
| Azetidine Nitrogen | N-Arylation (Buchwald-Hartwig) | Palladium catalysts, Aryl halides | Synthesis of N-aryl derivatives with modified electronic properties. |
| Azetidine Nitrogen | N-Functionalization | Electrophiles (e.g., isocyanates, sulfonyl chlorides) | Rapid diversification to build compound libraries. |
Integration into Emerging Chemical Technologies
The unique three-dimensional structure and physicochemical properties of azetidines make them highly valuable in several emerging technological areas. enamine.net Future research on this compound should focus on leveraging its structure for specific applications.
In medicinal chemistry , the azetidine scaffold is increasingly recognized as a bioisostere for other rings and as a means to improve properties like solubility and metabolic stability while providing a rigidifying element. lifechemicals.comtechnologynetworks.com The 3-arylazetidine motif, in particular, has been identified as a promising scaffold for compounds targeting central nervous system (CNS) disorders, such as ligands for monoamine transporters. sciencedaily.comnih.gov The 3,5-dimethylphenyl substitution pattern in the target compound could be explored for its potential to interact with specific biological targets. Future work should involve the synthesis of a library of derivatives based on this core and their screening in a variety of biological assays, including those for neurological diseases like Parkinson's or for enzyme inhibition. sciencedaily.com
In materials science , azetidines can serve as monomers for polymerization or as rigid linkers in the construction of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). The bifunctional nature of this compound (with reactive sites on the nitrogen and the aryl ring) makes it an interesting candidate for creating novel polymers with defined architectures and properties.
In the realm of photocatalysis , azetidines can be synthesized using light-driven methods, and their unique electronic properties can be harnessed. chemrxiv.org The this compound core could be incorporated into novel photosensitizers or organocatalysts. The interaction between the strained ring and the aromatic system may lead to interesting photophysical properties that could be exploited in new catalytic cycles.
| Technology Area | Potential Role of this compound | Research Direction |
| Medicinal Chemistry | Core scaffold for novel therapeutics. | Synthesis of compound libraries for high-throughput screening against CNS targets and other diseases. lifechemicals.comsciencedaily.comnih.gov |
| Materials Science | Monomer for advanced polymers or linker for framework materials. | Investigation of polymerization reactions and synthesis of novel materials with tailored properties. rsc.org |
| Catalysis | Chiral ligand or organocatalyst. | Synthesis of chiral versions and evaluation of their performance in asymmetric catalysis. |
| Photocatalysis | Component of photosensitizers or photo-responsive systems. | Study of photophysical properties and application in light-driven chemical transformations. chemrxiv.orgresearchgate.net |
Q & A
Q. What are the optimal synthetic routes for 3-(3,5-Dimethylphenyl)azetidine, and how do reaction conditions influence yield and purity?
The synthesis of this compound typically involves ring-closing reactions or substitution strategies. Key factors include:
- Temperature control : Elevated temperatures (e.g., 80–120°C) are often required to overcome the azetidine ring’s angle strain, but excessive heat may lead to decomposition .
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution efficiency, while coordinating solvents stabilize intermediates .
- Catalysts : Transition-metal catalysts (e.g., Pd or Cu) may improve regioselectivity in cross-coupling steps, though their use requires careful optimization to avoid side reactions .
Methodological recommendations include monitoring reaction progress via TLC or HPLC and isolating products via column chromatography to achieve >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR spectroscopy : H and C NMR are critical for confirming the azetidine ring structure and substituent positions. The methyl groups on the phenyl ring produce distinct singlets (~δ 2.3 ppm in H NMR), while the azetidine protons resonate between δ 3.5–4.5 ppm .
- IR spectroscopy : The C-N stretch (~1100 cm) and aromatic C-H bending (~800 cm) provide complementary structural validation .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (CHN, MW 161.24 g/mol) and detects fragmentation patterns indicative of the strained ring system .
Advanced Research Questions
Q. How does the steric and electronic profile of the 3,5-dimethylphenyl group influence the compound’s reactivity in ring-opening or functionalization reactions?
The 3,5-dimethylphenyl substituent introduces both steric hindrance and electron-donating effects:
- Steric effects : The meta-methyl groups restrict access to the azetidine nitrogen, favoring reactions with small nucleophiles (e.g., NH) over bulky reagents. This was demonstrated in comparative studies with 3-(4-fluorophenyl)azetidine analogs, where steric bulk reduced reaction rates by ~40% .
- Electronic effects : The methyl groups enhance electron density on the phenyl ring, stabilizing intermediates in electrophilic substitution reactions (e.g., nitration). Computational studies (DFT) suggest a 0.3 eV reduction in activation energy compared to unsubstituted phenyl analogs .
Experimental strategies to mitigate steric limitations include using microwave-assisted synthesis to accelerate kinetics or introducing directing groups (e.g., boronates) to guide regioselectivity .
Q. What methodologies can resolve contradictions in reported biological activity data for this compound derivatives?
Discrepancies in biological activity (e.g., IC values) may arise from structural analogs or assay conditions. Recommended approaches include:
- Structural validation : Ensure compound purity (>98% via HPLC) and confirm stereochemistry (if applicable) using X-ray crystallography or chiral chromatography .
- Assay standardization : Compare activity under consistent conditions (e.g., cell lines, incubation times). For example, a 2024 study found that varying ATP concentrations in kinase assays altered inhibitory potency by up to 10-fold .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) can predict binding modes to targets like GPCRs or enzymes, identifying key interactions (e.g., hydrogen bonds with azetidine nitrogen) that explain divergent results .
Q. How can researchers design experiments to explore the pharmacological potential of this compound while minimizing off-target effects?
- Target prioritization : Screen against target libraries (e.g., KinaseProfiler™) to identify high-affinity interactions. A 2025 study linked the compound’s azetidine ring to selective inhibition of serotonin receptors (5-HT K = 12 nM) over dopamine receptors .
- Metabolic stability assays : Use liver microsomes or hepatocytes to assess CYP450-mediated degradation. Substituent modifications (e.g., fluorination at the phenyl para-position) improved metabolic half-life from 0.5 to 2.1 hours in preclinical models .
- Toxicity profiling : Employ high-content screening (HCS) for cytotoxicity and genotoxicity. Analog studies suggest that replacing the azetidine with a pyrrolidine ring reduces mitochondrial toxicity by 60% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
